N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide
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Description
N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide is a useful research compound. Its molecular formula is C28H16Br2N4O3S2 and its molecular weight is 680.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterizations
Patel and Baldaniya (2016) synthesized derivatives of benzothiazole, focusing on their antimicrobial activity against various bacteria strains. Their study highlighted the process of creating these derivatives and their potential use in combating microbial infections (Patel & Baldaniya, 2016).
Photo-Physical Characteristics
Padalkar et al. (2011) explored the photo-physical properties of certain benzothiazole derivatives. This study is significant for understanding the optical and electronic properties of these compounds, which could have applications in materials science and photonic technologies (Padalkar et al., 2011).
Pharmacological Evaluation
Rana et al. (2008) synthesized a series of benzothiazol-2-yl benzamides and evaluated them for their anticonvulsant and neurotoxicity properties. This research offers insights into the potential therapeutic uses of these compounds in treating neurological disorders (Rana et al., 2008).
Diuretic Activity
Yar and Ansari (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. This study provides a basis for understanding the potential of these compounds in treating conditions that require diuretic interventions (Yar & Ansari, 2009).
Antimicrobial and Anticancer Evaluation
Senthilkumar, Umarani, and Satheesh (2021) synthesized and characterized a new organic compound derived from benzothiazole, assessing its antibacterial, antifungal, and anticancer properties. This research underscores the versatile applications of benzothiazole derivatives in various medical fields (Senthilkumar, Umarani, & Satheesh, 2021).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2N4O3S2/c29-17-5-11-21-23(13-17)38-27(31-21)33-25(35)15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)26(36)34-28-32-22-12-6-18(30)14-24(22)39-28/h1-14H,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSQCCJYREEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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